2-乙基-6-羟基苯甲酸

描述

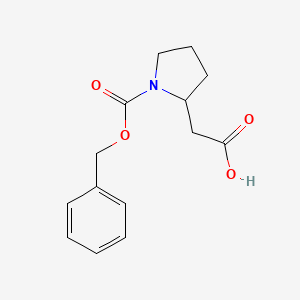

2-Ethyl-6-hydroxybenzoic acid, also known as Ethyl salicylate, is an ester formed through the condensation between salicylic acid and ethanol . It has a molecular formula of C9H10O3 and a molecular weight of 166.1739 . It is used as a perfumery, artificial essence flavoring agent, and is used in cosmetics . It can also be used as analgesics, anti-inflammatory, and antipyretic agents .

Synthesis Analysis

The synthesis of 2-Ethyl-6-hydroxybenzoic acid involves a condensation reaction between salicylic acid and ethanol . This process is similar to the formation of esters from carboxylic acids and alcohols in the presence of concentrated sulphuric acid acting as the catalyst .Molecular Structure Analysis

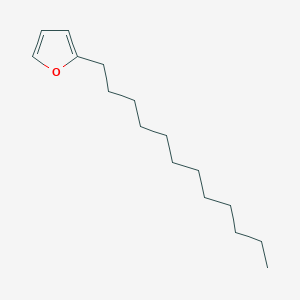

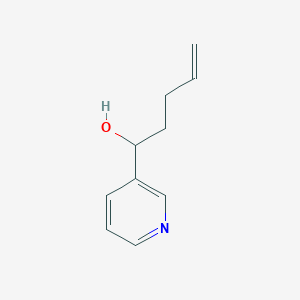

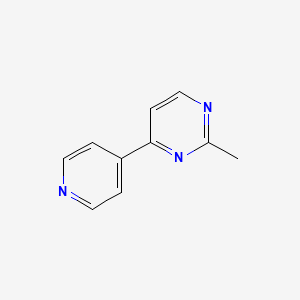

The molecular structure of 2-Ethyl-6-hydroxybenzoic acid consists of a single aromatic ring with a carboxyl group directly attached to the ring . The structure also includes a 2-propenoic acid group . The variety in the skeletons of these acids is determined by the location and number of hydroxyl groups and further substituents on the aromatic rings .科学研究应用

对羟基苯甲酸酯的光降解

一项研究调查了对羟基苯甲酸酯(包括 2-乙基-6-羟基苯甲酸 (乙基对羟基苯甲酸酯))在危险水污染物中的光化学降解。它表明,紫外线 C 灯(无论是否含有过氧化氢)都能有效降解这些化合物,突出了它们在水处理和环境保护中的潜在应用 (Gmurek 等人,2015 年)。

抗菌性能

对羟基苯甲酸酯(包括乙基对羟基苯甲酸酯)具有抗菌性能,使其在低浓度下对真菌和革兰氏阳性菌有效。这项研究说明了它们在保存药品、化妆品和食品中的用途,并讨论了它们的特性和测定方法 (Aalto 等人,1953 年)。

环境存在和毒性

研究对羟基苯甲酸酯(如乙基对羟基苯甲酸酯)在婴儿固齿器中的存在,突出了人们对其作为防腐剂的担忧,特别是考虑到它们作为内分泌干扰物的可能性。这强调了监测和监管它们在消费产品(特别是婴儿产品)中的使用的重要性 (Potouridis 等人,2016 年)。

化学合成

乙基对羟基苯甲酸酯因其合成方法而受到研究。一项研究探讨了使用乙醇和 FeCl3·6H2O 作为催化剂制备对羟基苯甲酸乙酯(一种衍生物)的方法,提供了对其合成过程进行优化的见解 (王明兴,2000 年)。

代谢和人体接触

分析了乙基对羟基苯甲酸酯的代谢及其作为人体接触对羟基苯甲酸酯的生物标志物的可能性。该研究发现了新的尿液生物标志物,有助于了解人体接触这些化合物的情况 (Wang 和 Kannan,2013 年)。

在聚合物科学中的作用

一项研究描述了羟基苯甲酸衍生物的假多晶型物的合成和表征,展示了其在聚合物科学和材料工程中的用途 (Jayaraman 等人,2004 年)。

作用机制

Target of Action

2-Ethyl-6-hydroxybenzoic acid is a derivative of hydroxybenzoic acids, which are related to salicylic acid . The primary targets of these compounds are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by directly and irreversibly inhibiting them . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The result is a reduction in inflammation and pain, which is why salicylates are used in the treatment of rheumatic diseases .

Biochemical Pathways

The biosynthesis of simple phenolic acids, such as 2-Ethyl-6-hydroxybenzoic acid, derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways . These pathways are involved in the production of a variety of secondary metabolites in plants .

Pharmacokinetics

They are rapidly absorbed and metabolized to other compounds, such as 4-hydroxybenzoic acid . The prototype drug is excreted in the feces and urine in low amounts .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its anti-inflammatory and analgesic activities . By inhibiting COX-1 and COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-6-hydroxybenzoic acid. For instance, wastewater treatment can affect the occurrence of hydroxybenzoic acids and their transformation products in the environment . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances .

属性

IUPAC Name |

2-ethyl-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUOLDCKNVWTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501068 | |

| Record name | 2-Ethyl-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-6-hydroxybenzoic acid | |

CAS RN |

59681-42-4 | |

| Record name | 2-Ethyl-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)

![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)